

Application Note: Laboratory Synthesis of α -Benzoin Oxime

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Compound of Interest

Compound Name: *alpha-Benzoin oxime*

CAS No.: 5928-63-2

Cat. No.: B7769832

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Abstract

This document provides a detailed protocol for the synthesis of α -benzoin oxime, a versatile organic compound utilized as a chelating agent for metals like copper and molybdenum and as a precursor in organic synthesis. The described method involves the condensation reaction of benzoin with hydroxylamine hydrochloride in an alcoholic solvent, using a mild base. This protocol is designed for researchers in chemistry and drug development, offering a straightforward and high-yield procedure suitable for standard laboratory settings.

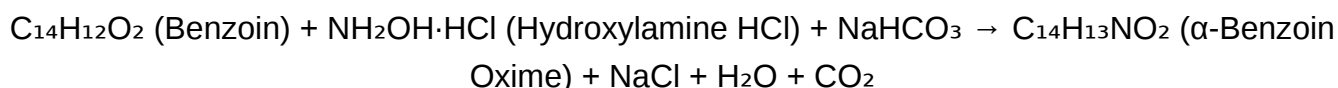
Introduction

Alpha-benzoin oxime (often referred to as cupron) is a ketoxime derivative of significant interest in both analytical and organic chemistry.[1] Its primary application has been as a specific and sensitive reagent for the gravimetric determination of metal ions, particularly copper.[2] The synthesis is most commonly achieved through a condensation reaction between benzoin and hydroxylamine hydrochloride.[1][2] While historical methods utilized pyridine or strong bases, modern procedures favor milder conditions that offer high yields and improved

safety and environmental profiles.[2][3] This protocol details a robust method using sodium bicarbonate as a base in a methanol solvent, which is known for its simplicity and efficiency.[4]

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl group of benzoin, followed by dehydration to form the oxime.



Data Summary

The following tables summarize the reactants required for the synthesis and the expected product characteristics based on a literature procedure.[4]

Table 1: Reactant Specifications

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio	Example Amount
Benzoin	C ₁₄ H ₁₂ O ₂	212.24	1.0	212.0 g
Hydroxylamine Hydrochloride	NH ₂ OH·HCl	69.49	1.5	104.2 g
Sodium Bicarbonate	NaHCO ₃	84.01	1.5	126.0 g
Methanol	CH ₃ OH	32.04	Solvent	~1.0 L

Table 2: Product Characteristics

Parameter	Crude Product	Purified Product
Yield	95-99% ^{[3][4]}	71-75% ^{[3][4]}
Melting Point	140-145 °C ^{[3][4]}	153-155 °C ^{[4][5]}
Appearance	White to light yellow solid ^[6]	White crystalline powder ^[5]

Experimental Protocol

This protocol is adapted from a method demonstrated to be effective and scalable.^[4]

4.1 Materials and Reagents

- Benzoin (C₁₄H₁₂O₂)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium bicarbonate (NaHCO₃), fine powder
- Methanol (CH₃OH)
- Benzene or Toluene (for recrystallization)
- Distilled water

4.2 Equipment

- 2 L round-bottom flask
- Magnetic stirrer and stir bar
- Condenser (for recrystallization step)
- Rotary evaporator
- Büchner funnel and filter flask
- Filter paper

- Beakers and Erlenmeyer flasks
- Heating mantle

4.3 Procedure

Step 1: Reaction Setup

- To a 2 L round-bottom flask equipped with a magnetic stir bar, add 1.0 L of methanol.
- Add 104.2 g of hydroxylamine hydrochloride to the methanol and stir until it is completely dissolved.
- Once dissolved, add 212.0 g of benzoin powder and 126.0 g of powdered sodium bicarbonate to the flask.[4]

Step 2: Reaction

- Stir the resulting mixture at room temperature (25-28 °C) for 8-10 hours.[4]
- During the reaction, the evolution of CO₂ gas will be observed as the sodium bicarbonate neutralizes the liberated HCl.[4]

Step 3: Work-up and Isolation of Crude Product

- After the reaction is complete, remove the majority of the methanol (~80%) using a rotary evaporator under reduced pressure.[4]
- To the remaining mixture, add an equal volume of warm water and stir vigorously. A large amount of loose, white precipitate will form.[4]
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid three times with cold distilled water to remove any inorganic salts.

- Dry the collected solid to obtain the crude α -benzoin oxime. The expected yield is 95-99% with a melting point of 140-145 °C.[3][4]

Step 4: Purification

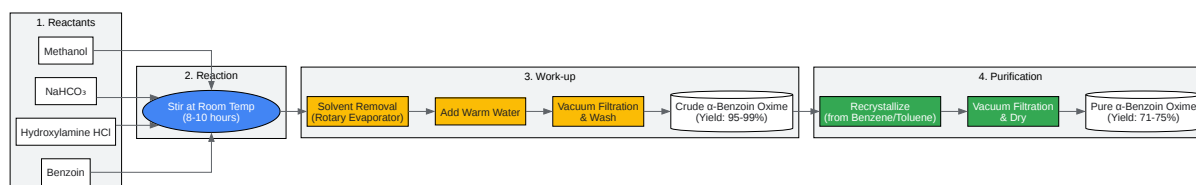
- Transfer the crude product to a suitably sized flask.
- Add a sufficient amount of benzene (or a safer alternative like toluene) to dissolve the solid upon heating.
- Heat the mixture to reflux for approximately 30 minutes.[4]
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
- Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.
- The final purified product should have a melting point of 154-155 °C and an overall yield of 71-75%.[4]

4.4 Characterization The identity and purity of the synthesized α -benzoin oxime can be confirmed by:

- Melting Point Analysis: Compare the experimental melting point with the literature value (153-155 °C).[5]
- Spectroscopy: Techniques such as FTIR, ^1H NMR, and ^{13}C NMR can be used to confirm the molecular structure.[7]

Visualized Workflow

The following diagram illustrates the key stages of the synthesis protocol, from initial setup to the final purified product.



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Caption: Workflow for the synthesis of α -benzoin oxime.

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